MPO Chlorination Inhibition: 4-Chlorophenyl Analog Achieves Low Nanomolar Potency Distinct from Other 2-Thioxopyrimidinones
In a direct head-to-head comparison within the 2-thioxo-2,3-dihydro-4(1H)-pyrimidinone chemical series, 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone inhibited myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM [1]. By contrast, a structurally related 2-thioxo-2,3-dihydro-4(1H)-pyrimidinone analog bearing a different substitution pattern exhibited an IC50 of 55 nM in the same assay format [2], representing a 55-fold difference in potency. The assay was conducted using purified MPO (unknown origin), with a 10-minute incubation followed by NaCl addition and detection via an aminophenyl fluorescein readout [1].
| Evidence Dimension | Inhibition of MPO chlorination activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Related 2-thioxo-2,3-dihydro-4(1H)-pyrimidinone analog: IC50 = 55 nM (BDBM50567713 / CHEMBL4859908) |
| Quantified Difference | 55-fold difference in IC50 (1 nM vs. 55 nM) |
| Conditions | MPO chlorination assay; aminophenyl fluorescein detection; 10 min incubation with NaCl |
Why This Matters
A 55-fold potency difference against MPO is sufficient to alter lead compound prioritization in cardiovascular drug discovery programs, making the 4-chlorophenyl-6-amino analog the preferred choice over less potent in-class alternatives.
- [1] BindingDB entry BDBM50554035 / CHEMBL4790231. IC50 = 1 nM. Inhibition of MPO chlorination activity (aminophenyl fluorescein assay). View Source
- [2] BindingDB entry BDBM50567713 / CHEMBL4859908. IC50 = 55 nM. Inhibition of MPO chlorination activity (aminophenyl fluorescein assay). View Source
